Predicted Physicochemical Differentiation: logP and Topological Polar Surface Area vs. Trifluoromethyl Analog
The target compound displays a predicted logP of 1.91 and topological polar surface area (TPSA) of 81.16 Ų, based on computational property calculations for C₁₈H₂₃N₃O₄ [1]. The dimethylamino group contributes additional hydrogen-bond acceptor capacity (HBA count = 7) and a single hydrogen-bond donor (HBD = 1), resulting in a predicted CNS MPO score that differs from the trifluoromethyl analog 4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione, which has a higher logP (~2.5 estimated) and lacks the basic amine center. This difference affects predicted blood-brain barrier permeability and solubility profiles. No experimentally measured logP or logD values for the target compound were identified.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP = 1.91; TPSA = 81.16 Ų; HBA = 7; HBD = 1 |
| Comparator Or Baseline | 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione: estimated logP ~2.5; TPSA comparable; no basic amine center |
| Quantified Difference | ΔlogP ≈ −0.6; presence vs. absence of ionizable basic center |
| Conditions | In silico prediction using fragment-based methods; no experimental validation identified |
Why This Matters
The lower logP and presence of a basic amine in the target compound may favor aqueous solubility and reduced non-specific protein binding relative to the trifluoromethyl analog, but this remains unverified experimentally and should guide procurement only when the intended assay context prioritizes these properties.
- [1] Sildrug.ibb.waw.pl. Computed molecular properties for C18H23N3O4: logP 1.91, TPSA 81.16, HBA 7, HBD 1, Rotatable Bonds 4. https://sildrug.ibb.waw.pl View Source
